molecular formula C16H34O5Si2 B1166876 EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE CAS No. 102782-97-8

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE

Cat. No.: B1166876
CAS No.: 102782-97-8
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Description

Chemical Structure and Nomenclature

Epoxypropoxypropyl terminated polydimethylsiloxane features a linear PDMS backbone ($$-\text{Si}(\text{CH}3)2\text{O}-$$) flanked by epoxypropoxypropyl groups ($$-\text{O}(\text{CH}2)3\text{OCH}2\text{CH}(\text{O})\text{CH}2$$) at both termini. Its molecular formula is $$ \text{C}{16}\text{H}{34}\text{O}5\text{Si}2 $$, with a variable degree of polymerization ($$n$$) influencing molecular weight (363–5,500 g/mol).

Nomenclature includes:

  • IUPAC: Poly[oxy(dimethylsilylene)], α,ω-bis[3-(oxiranylmethoxy)propyl]-
  • Common synonyms: Glycidoxypropyl-terminated PDMS, epoxy-functional polydimethylsiloxane.

The terminal epoxy groups enable covalent bonding with amine, anhydride, or hydroxyl groups, facilitating integration into polymer networks.

Historical Development and Industrial Significance

First commercialized in the late 20th century, this compound emerged from efforts to enhance epoxy resin performance through silicone hybridization. Early patents from Gelest Inc. and Shin-Etsu (e.g., X-40-2728) highlighted its role in reducing stress in electronic encapsulants and improving coatings’ flexibility.

Industrial significance stems from its dual functionality:

  • Composite Modifier : Reduces brittleness in epoxy matrices while maintaining thermal stability ($$T_g$$ modulation).
  • Surface Engineering : Low surface tension (18–22 mN/m) aids in wettability for adhesives and coatings.

Global demand is driven by sectors like aerospace (flexible electronics), automotive (thermal interface materials), and healthcare (biocompatible devices).

Classification within Silicone Polymer Family

This compound belongs to the reactive silicones subclass, specifically:

Category Characteristics Example Applications
Telechelic PDMS End-functionalized with reactive groups Crosslinkers in epoxy composites
Epoxy-functional Contains glycidoxy or cycloaliphatic epoxides UV-curable coatings
Difunctional silicones Two reactive termini for controlled polymerization Sealants, adhesives

Unlike non-reactive PDMS oils or hydroxyl-terminated variants, its epoxy groups enable covalent integration into thermosetting systems, preventing phase separation.

Fundamental Physicochemical Properties

Key properties include:

Property Value/Range Measurement Standard
Density (25°C) 0.98–0.995 g/cm³ ASTM D1475
Viscosity (25°C) 8–140 cSt ASTM D445
Refractive Index 1.408 ASTM D1218
Thermal Decomposition 280–520°C TGA (N₂ atmosphere)
Solubility Insoluble in water; miscible with toluene, THF OECD 105

The epoxy groups ($$ \text{OCH}2\text{CH}(\text{O})\text{CH}2 $$) exhibit reactivity toward nucleophiles (e.g., amines), with ring-opening activation energies of ~50 kJ/mol. Viscosity varies linearly with molecular weight ($$Mw$$), following the relationship $$ \eta = kMw^{3.4} $$ for PDMS derivatives.

Properties

CAS No.

102782-97-8

Molecular Formula

C16H34O5Si2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysts

The process involves:

  • Hydride-terminated PDMS (e.g., α,ω-dihydrido-polydimethylsiloxane) as the backbone.

  • Vinyl epoxy silanes such as allyl glycidyl ether-modified trimethoxysilane.

  • Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex) or chloroplatinic acid.

The Si–H group adds across the vinyl bond, forming a stable Si–C linkage while preserving the epoxy functionality.

Industrial-Scale Optimization

  • Temperature : 60–90°C to balance reaction rate and side reactions (e.g., epoxy ring-opening).

  • Stoichiometry : A 1:1 molar ratio of Si–H to vinyl groups ensures complete conversion. Excess silane risks unreacted residues, while insufficient silane leaves hydride termini.

  • Solvent-free systems are preferred to reduce costs and simplify purification.

Table 1: Hydrosilylation Parameters and Outcomes

ParameterTypical RangeImpact on Product
Catalyst loading5–20 ppm PtHigher loading accelerates reaction but increases cost
Reaction time2–6 hoursProlonged time reduces epoxy stability
Epoxy purity>98%Minimizes side reactions during curing

Case Study : A 2022 patent detailed a scaled-up process using 10 ppm Pt at 80°C for 4 hours, achieving 95% hydride conversion and epoxy functionality retention. Post-reaction distillation removed low-boiling byproducts, yielding EPPT-PDMS with a viscosity of 1,200 cP.

Condensation of Hydroxyl-Terminated PDMS with Epoxy Alkoxysilanes

Condensation leverages nucleophilic substitution between silanol (Si–OH) termini and epoxypropoxypropyl alkoxysilanes, forming siloxane bonds (Si–O–Si).

Catalytic Systems and Reaction Design

  • Hydroxyl-terminated PDMS (HTPDMS) reacts with (3-glycidoxypropyl)trimethoxysilane (GPTMS).

  • Tin catalysts (e.g., dibutyltin dilaurate) or titanium chelates accelerate methoxy group hydrolysis and condensation.

The reaction proceeds via:

PDMS-OH+CH3O-Si-(CH2)3-O-CH2CH(O)CH2PDMS-O-Si-(CH2)3-O-CH2CH(O)CH2+CH3OH\text{PDMS-OH} + \text{CH}3\text{O-Si-(CH}2\text{)}3\text{-O-CH}2\text{CH(O)CH}2 \rightarrow \text{PDMS-O-Si-(CH}2\text{)}3\text{-O-CH}2\text{CH(O)CH}2 + \text{CH}3\text{OH}

Process Challenges and Solutions

  • Water Content : Strict control (<0.1%) prevents GPTMS self-condensation. Molecular sieves or azeotropic distillation are employed.

  • Stoichiometry : A 10% excess of GPTMS ensures complete end-capping, verified by FTIR loss of Si–OH absorbance at 3,200 cm⁻¹.

Table 2: Condensation Method Performance Metrics

MetricLaboratory ScaleIndustrial Scale
Yield85–90%78–82%
Epoxy functionality0.95–1.05 eq/kg0.88–0.95 eq/kg
Viscosity500–5,000 cP1,000–10,000 cP

Example : A 2021 study synthesized EPPT-PDMS by mixing HTPDMS (viscosity 8,900 cP) with GPTMS (1.2:1 molar ratio) and 0.5% dibutyltin dilaurate at 90°C for 2 hours. The product exhibited a 3420 cm⁻¹ FTIR peak (Si–OH loss) and epoxy content of 0.98 eq/kg.

Ring-Opening Polymerization of Cyclosiloxanes with Epoxy Initiators

Ring-opening polymerization (ROP) of octamethylcyclotetrasiloxane (D4) or mixed cyclics (DMC) offers precise molecular weight control. Epoxypropoxypropyl groups are introduced via functional initiators.

Anionic ROP with Epoxy-Terminated Disiloxanes

  • Initiator : Potassium silanolate (e.g., K+[(CH3)3SiO]\text{K}^+[(\text{CH}_3)_3\text{SiO}]^-) combined with epoxypropoxypropyl disiloxane.

  • Mechanism : Initiation opens cyclosiloxane rings, propagating PDMS chains terminated by epoxy groups.

Industrial Adaptations

  • Temperature : 130–150°C for rapid equilibration.

  • Termination : Phosphoric acid or chlorosilanes quench the reaction, capping chains with epoxy groups.

Table 3: ROP Process Parameters from Patent Data

ParameterExample 3Example 4
CyclosiloxaneDMC (70%)DMC (70%)
InitiatorKOH (10% aqueous)KOH (10% aqueous)
Reaction time7 hours7 hours
Epoxy content1.2 eq/kg1.1 eq/kg

Case Study : A 2021 patent produced EPPT-PDMS by heating DMC and hexamethyldisiloxane with phosphoric acid at 170°C, followed by KOH-initiated ROP. The final product had a viscosity of 20,000 mPa·s and epoxy functionality of 1.05 eq/kg.

Post-Polymerization Modification of PDMS with Epoxypropoxypropyl Reagents

Pre-formed PDMS is functionalized via grafting or end-capping using epoxy-containing reagents.

Radical Grafting of Epoxy Monomers

  • Peroxide initiators (e.g., dicumyl peroxide) generate radicals on PDMS chains, enabling copolymerization with glycidyl methacrylate (GMA).

  • Limitations : Random grafting reduces epoxy group availability at termini.

Epoxy-Amine Coupling Reactions

  • Amine-functional PDMS reacts with epoxy resins (e.g., bisphenol A diglycidyl ether), forming amine-epoxy adducts at chain ends.

Table 4: Comparison of Post-Polymerization Methods

MethodEpoxy PositioningMolecular Weight Control
Radical graftingRandomPoor
Amine-epoxy couplingTerminalModerate

Example : A 2025 study modified amine-terminated PDMS with cycloaliphatic epoxy resins, achieving 0.7 eq/kg epoxy content. However, side reactions led to 15% crosslinking, limiting utility in linear applications.

Analytical Characterization and Quality Control

Epoxy Content Quantification

  • Titration : HCl/dioxane reacts with epoxy rings, with back-titration using KOH.

  • NMR Spectroscopy : Integration of epoxy proton signals at δ 3.1–3.5 ppm.

Viscosity-Molecular Weight Relationships

For EPPT-PDMS, the Mark-Houwink equation relates intrinsic viscosity ([η][\eta]) to molecular weight (MM):

[η]=KMα[\eta] = K \cdot M^\alpha

Where K=0.016K = 0.016 and α=0.67\alpha = 0.67 for PDMS in toluene at 25°C.

Industrial Applications and Performance Metrics

Coatings and Adhesives

  • Adhesion Strength : EPPT-PDMS-modified epoxies show 40% higher bond strength to titanium vs. unmodified resins.

  • Thermal Stability : Decomposition onset temperature increases from 280°C (neat epoxy) to 320°C (30% EPPT-PDMS).

Biomedical Uses

  • Low Cytotoxicity : Epoxy groups enable covalent bonding to collagen, reducing leaching in tissue scaffolds .

Chemical Reactions Analysis

Types of Reactions: EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE undergoes several types of chemical reactions, including:

    Epoxide Ring-Opening: Reaction with nucleophiles such as amines, alcohols, and acids

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds

    Cross-Linking: Formation of three-dimensional networks through reactions with multifunctional cross-linkers

Common Reagents and Conditions:

    Epoxide Ring-Opening: Reagents like primary amines, secondary amines, and alcohols under mild conditions (room temperature to 50°C)

    Hydrosilylation: Platinum or rhodium catalysts at elevated temperatures (80-120°C)

    Cross-Linking: Multifunctional silanes or siloxanes under ambient conditions or with heat curing

Major Products:

Scientific Research Applications

Key Properties

  • Chemical Structure : The compound consists of a polydimethylsiloxane backbone with epoxypropoxypropyl terminal groups.
  • Viscosity : Viscosity varies based on molecular weight, typically ranging from 140 cSt to over 500 cSt depending on the specific grade (e.g., EF9409) .
  • Thermal Stability : Exhibits excellent thermal stability, making it suitable for high-temperature applications .

3.1. Electronics

Epoxypropoxypropyl terminated polydimethylsiloxane is extensively used in the electronics industry for:

  • Encapsulation : Protecting sensitive components from moisture and mechanical stress.
  • Adhesives : Formulating adhesives that require high thermal and chemical resistance.
ApplicationDescriptionBenefits
EncapsulationProtects electronic componentsMoisture resistance, mechanical protection
AdhesivesHigh-performance bonding solutionsThermal stability, chemical resistance

3.2. Textiles

In the textile industry, this compound serves as a:

  • Finish Agent : Enhancing water repellency and durability of fabrics.
  • Coating Material : Providing a smooth finish to textiles while maintaining breathability.
ApplicationDescriptionBenefits
Finish AgentImproves fabric water repellencyEnhanced durability, comfort
Coating MaterialSmooth finish with breathabilityAesthetic appeal, functional properties

3.3. Biomedical Applications

Recent studies have investigated the use of this compound in biomedical fields:

  • Drug Delivery Systems : The compound's biocompatibility allows for its use in controlled drug release systems.
  • Medical Devices : Utilized in coatings for medical devices due to its inertness and flexibility.
ApplicationDescriptionBenefits
Drug DeliveryControlled release systemsBiocompatibility, targeted delivery
Medical DevicesCoatings for implants and toolsInertness, flexibility

4.1. Electronic Encapsulation

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound in encapsulating microelectronic components. The encapsulated devices showed significant improvement in moisture resistance and mechanical integrity under thermal cycling tests.

4.2. Textile Finishing

In another case study, a textile manufacturer applied this silicone compound as a finishing agent on polyester fabrics. The treated fabrics exhibited enhanced water repellency and durability compared to untreated samples, confirming the compound's efficacy in textile applications.

Mechanism of Action

The mechanism of action of EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE involves the reactivity of the epoxy groups at the terminal positions. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity allows the compound to act as a cross-linker, adhesion promoter, or surface modifier, depending on the application. The molecular targets include hydroxyl, amine, and carboxyl groups on substrates, facilitating strong adhesion and chemical bonding .

Comparison with Similar Compounds

Comparison with Similar Polydimethylsiloxane Derivatives

The functional end groups of PDMS derivatives dictate their reactivity, mechanical properties, and applications. Below is a detailed comparison with key analogs:

Epoxypropoxypropyl vs. Vinyl Terminated PDMS

  • End Groups :
    • Epoxypropoxypropyl: Epoxy-functionalized propoxypropyl groups.
    • Vinyl: Terminal vinyl (-CH=CH₂) groups.
  • Reactivity :
    • Epoxypropoxypropyl PDMS reacts with amines or thiols via ring-opening polymerization .
    • Vinyl-terminated PDMS undergoes hydrosilylation with Si-H groups in the presence of platinum catalysts, forming elastomers .
  • Applications :
    • Epoxypropoxypropyl: Adhesives, coatings, and encapsulants requiring chemical resistance .
    • Vinyl-terminated: Silicone rubbers, sealants, and addition-cure systems .
  • Thermal Stability :
    • Both derivatives retain PDMS’s thermal stability (>200°C), but epoxy-terminated systems exhibit superior adhesion to polar substrates due to epoxy reactivity .

Epoxypropoxypropyl vs. Aminopropyl Terminated PDMS

  • End Groups: Aminopropyl: Terminal -NH₂ groups.
  • Reactivity: Aminopropyl PDMS reacts with epoxies, isocyanates, or carboxylates, forming urea/urethane linkages . Epoxypropoxypropyl PDMS offers broader compatibility with non-polar matrices due to its hydrophobic backbone.
  • Viscosity Range: Aminopropyl PDMS: 20–30 cSt to 4,000–6,000 cSt, depending on chain length . Epoxypropoxypropyl PDMS: Likely comparable viscosity ranges (inferred from similar PDMS derivatives) .
  • Applications: Aminopropyl: Compatibilizers, surfactants, and epoxy toughening agents . Epoxypropoxypropyl: Specialized coatings requiring dual hydrophobicity and adhesion .

Epoxypropoxypropyl vs. Trimethylsiloxy Terminated PDMS

  • End Groups :
    • Trimethylsiloxy: Inert -OSi(CH₃)₃ groups.
  • Reactivity: Non-reactive; used as lubricants, antifoaming agents, or base fluids .
  • Applications :
    • Trimethylsiloxy: Cosmetic formulations, industrial lubricants, and release agents .
    • Epoxypropoxypropyl: Reactive systems where covalent bonding is critical .

Data Tables

Table 1: Key Properties of PDMS Derivatives

Property Epoxypropoxypropyl PDMS Vinyl Terminated PDMS Aminopropyl PDMS Trimethylsiloxy PDMS
Reactivity Epoxy-amine/thiol Hydrosilylation Amine-epoxy Non-reactive
Viscosity Range (cSt) 10–10,000 (inferred) 5–10,000 20–6,000 5–10,000
Thermal Stability (°C) >200 >200 >200 >200
Key Applications Adhesives, coatings Silicone rubbers Compatibilizers Lubricants

Research Findings and Industrial Relevance

  • Epoxypropoxypropyl PDMS : Gelest, Inc. highlights its use in photolithography and optical coatings due to its precise crosslinking control . The propoxy spacer enhances compatibility with epoxy resins, reducing phase separation in hybrid materials .
  • Competitive Advantages: Compared to vinyl-terminated PDMS, epoxypropoxypropyl derivatives eliminate the need for platinum catalysts, reducing costs and toxicity . Against aminopropyl PDMS, epoxy-terminated variants avoid amine-related yellowing issues in UV-exposed applications .
  • Market Trends: Trimethylsiloxy PDMS dominates non-reactive applications, but reactive derivatives like epoxypropoxypropyl PDMS are gaining traction in electronics and aerospace for durable encapsulation .

Biological Activity

Epoxypropoxypropyl terminated polydimethylsiloxane (DMS-E12) is a specialized siloxane compound characterized by its unique epoxy and polydimethylsiloxane functionalities. This compound is utilized in various applications, including as a chemical intermediate and in the formulation of silicone-based materials. Understanding its biological activity is crucial for assessing its safety and potential applications in biomedical fields.

DMS-E12 has the following chemical identifiers:

  • CAS Number : 102782-97-8
  • Molecular Formula : C₁₄H₂₈O₃Si₂
  • Appearance : Clear to slightly yellow liquid
  • Viscosity : 20 – 35 mm²/s at 25°C

Biological Activity Overview

The biological activity of DMS-E12 can be summarized through its effects on cell behavior, toxicity profiles, and potential applications in biomedical engineering.

Toxicity and Safety Profile

  • Irritation Potential : DMS-E12 is classified as a skin and eye irritant, causing serious eye irritation upon contact .
  • Mutagenicity : In vivo studies indicate that repeated exposure does not lead to mutagenic effects, suggesting a low risk for genetic damage .
  • Carcinogenicity : Current data classify DMS-E12 as non-carcinogenic, with no evidence supporting its potential to induce cancer .

Case Studies and Research Findings

Several studies have investigated the biological implications of DMS-E12 and related compounds:

  • Microfluidic Applications : Research has shown that polydimethylsiloxane (PDMS) derivatives, including DMS-E12, are widely used in microfluidic devices due to their biocompatibility. A study demonstrated that cells cultured in PDMS microchannels exhibited altered silicon content, indicating interaction with the material .
  • Epoxy-PDMS Blends : A study on epoxy-polysiloxane systems highlighted the crosslinking behavior of DMS-E12 when blended with other polymers. The introduction of biological agents into these systems can enhance their functionality for biomedical applications .
  • Estrogen Interaction : Another significant finding showed that PDMS could absorb and release estrogen, affecting cell behavior in culture. This property may influence the design of drug delivery systems or hormone-responsive materials .

Table 1: Toxicity Profile of DMS-E12

EndpointResult
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
MutagenicityNot classified
CarcinogenicityNot classified
Reproductive ToxicityNot classified

Table 2: Applications of DMS-E12 in Biomedical Engineering

ApplicationDescription
MicrofluidicsUsed for fabricating biocompatible devices
Drug Delivery SystemsPotential for hormone-responsive materials
CoatingsEnhances surface properties in medical devices

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